

Comparative In Silico Analysis of Ethyl 2-Cyanoacrylate Derivatives as Potential Anticancer Agents

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Compound of Interest

Compound Name: Ethyl 2-cyanoisonicotinate

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A detailed comparative docking study of newly synthesized Ethyl 2-cyano-3-phenylacrylate derivatives reveals their potential as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key protein implicated in breast cancer. This in silico investigation provides valuable insights for the rational design of novel anticancer therapeutics.

Researchers have synthesized two new series of benzylidenemalononitrile and ethyl 2-cyano-3-phenylacrylate derivatives and evaluated their potential as anticancer agents using computational methods. The study focused on their interaction with the HER2 protein, a well-established target in oncology. The results from molecular docking simulations suggest that these compounds, particularly derivative 3, exhibit strong binding affinities to the HER2 active site, indicating their potential as effective inhibitors.

Quantitative Docking Analysis

The binding efficacy of the synthesized Ethyl 2-cyano-3-phenylacrylate derivatives was quantified using molecular docking simulations. The binding energies, which indicate the strength of the interaction between the compound and the target protein, are summarized below. A more negative value signifies a stronger and more favorable interaction.

Compound ID	Derivative Structure	Binding Energy (kcal/mol)
1	Ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate	-7.9
2	Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate	-8.1
3	Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)acrylate	-8.6
4	2-(4-hydroxybenzylidene)malononitrile	-7.6
5	2-(4-methoxybenzylidene)malononitrile	-7.8
6	2-(4-(dimethylamino)benzylidene)malononitrile	-8.2

Data sourced from in silico studies on newly synthesized derivatives, highlighting their potential against breast cancer.[\[1\]](#)

Experimental Protocols

The in silico analysis was conducted following a standardized molecular docking protocol to ensure the reliability and reproducibility of the results.

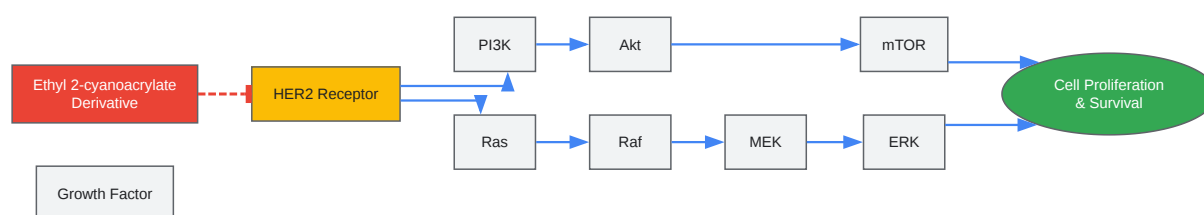
Molecular Docking Protocol

- Ligand and Protein Preparation:** The three-dimensional structures of the synthesized Ethyl 2-cyano-3-phenylacrylate derivatives (ligands) were generated and optimized. The crystal structure of the HER2 protein (the receptor) was obtained from a protein data bank.
- Binding Site Identification:** The active site of the HER2 protein was identified as the target for the docking simulations.

- **Molecular Docking Simulation:** Docking was performed using computational software to predict the binding conformation and affinity of each ligand within the HER2 active site.
- **Scoring and Analysis:** The binding interactions were scored based on the calculated binding energy. The interactions, including hydrogen bonds and hydrophobic interactions, between the most promising compounds and the amino acid residues of the binding site were analyzed to understand the molecular basis of their inhibitory potential.^[1]

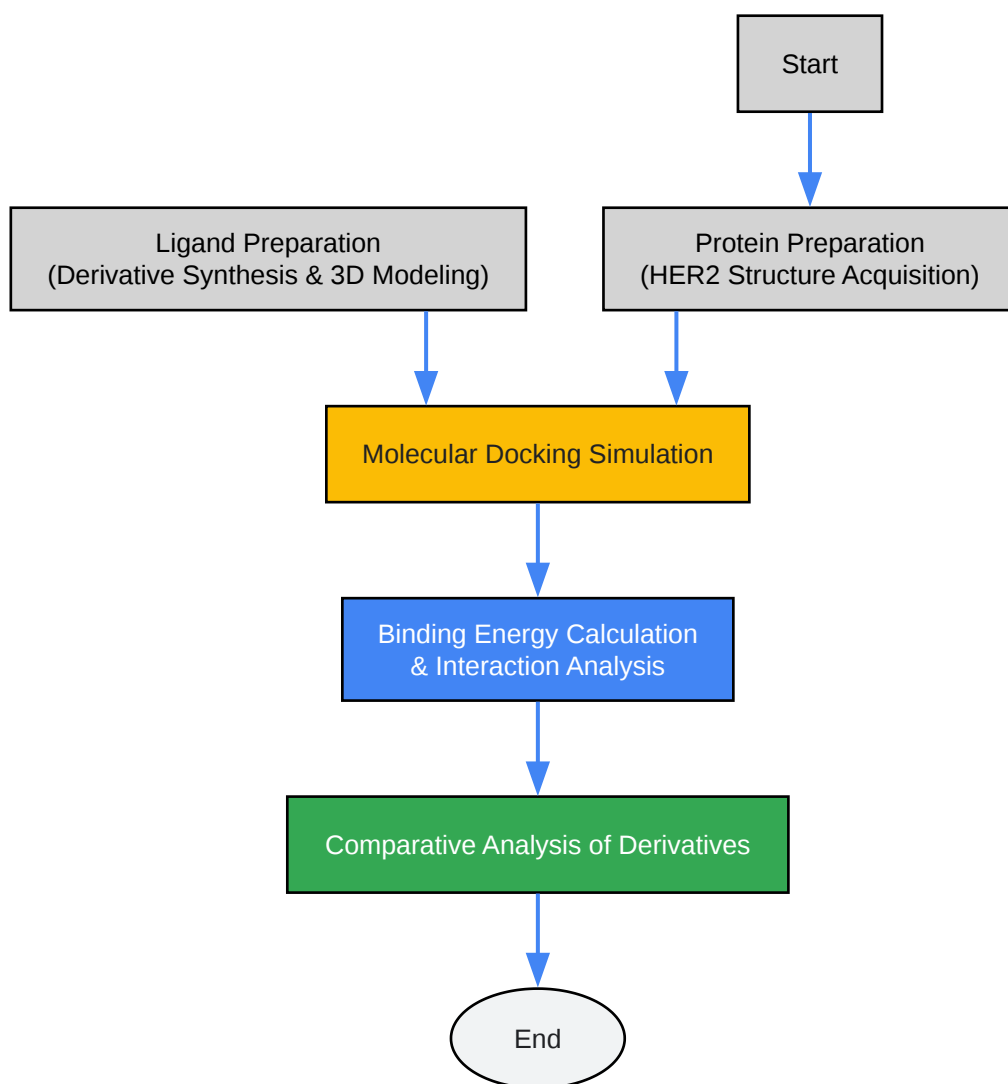
Visualizing Molecular Pathways and Workflows

To better understand the context and methodology of this research, the following diagrams illustrate the HER2 signaling pathway and the experimental workflow for the in silico docking study.



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Caption: HER2 Signaling Pathway Inhibition.



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Caption: In Silico Molecular Docking Workflow.

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References

- 1. researchgate.net [researchgate.net]

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